N-(4-Isopropylphenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-Isopropylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylphenyl)thiophene-2-carboxamide typically involves the reaction of 4-isopropylaniline with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of thiophene derivatives often involves multicomponent reactions and ring-forming processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the industrial production of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices .
Mechanism of Action
The mechanism of action of N-(4-Isopropylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-(4-Isopropylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group on the phenyl ring and the carboxamide functionality on the thiophene ring contribute to its unique properties compared to other thiophene derivatives .
Properties
CAS No. |
333353-88-1 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NOS/c1-10(2)11-5-7-12(8-6-11)15-14(16)13-4-3-9-17-13/h3-10H,1-2H3,(H,15,16) |
InChI Key |
NXJQEPMJEQMLPX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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